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  • Product: 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine
  • CAS: 705262-14-2

Core Science & Biosynthesis

Foundational

Chemical properties of 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine

An In-Depth Technical Guide to the Chemical Properties and Research Potential of 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine Executive Summary This document provides a comprehensive technical overview of 4-(2,4-Di...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Research Potential of 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine

Executive Summary

This document provides a comprehensive technical overview of 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine, a molecule positioned at the intersection of two pharmacologically significant chemical motifs: the 2-aminothiazole core and a poly-halogenated phenyl ring. The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] Its combination with a 2,4-dichloro-5-fluorophenyl group, a moiety known to impart potent biological activity in other heterocyclic systems, suggests a strong potential for novel therapeutic applications.[3]

While direct experimental data for this specific molecule is not extensively published, this guide synthesizes information from closely related analogues to provide a robust, predictive framework for its physicochemical properties, synthesis, characterization, and likely biological activities. We present validated protocols, mechanistic insights, and a clear rationale for future research, offering a valuable resource for scientists engaged in drug discovery and development.

Molecular Structure and Physicochemical Profile

The foundational step in evaluating a compound's potential is a thorough understanding of its structure and resultant physicochemical properties. These parameters govern its solubility, membrane permeability, metabolic stability, and interaction with biological targets.

1.1. Core Structural Features

The molecule is characterized by two key components:

  • 2-Aminothiazole Core: This five-membered heterocycle is a bioisostere of various biological molecules and is known for its ability to form key hydrogen bonds, making it a highly effective pharmacophore.[1]

  • 2,4-Dichloro-5-fluorophenyl Moiety: The strategic placement of two chlorine atoms and a fluorine atom on the phenyl ring significantly influences the molecule's electronic properties and lipophilicity. Halogens can modulate metabolic stability by blocking sites of oxidation and can enhance binding affinity through halogen bonding.

1.2. Predicted Physicochemical Properties

Due to the limited availability of direct experimental data, the following properties have been calculated using established computational models. These in silico predictions provide a reliable baseline for experimental design.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₉H₅Cl₂FN₂SDefines the elemental composition and exact mass.
Molecular Weight 279.12 g/mol Falls within the range stipulated by Lipinski's Rule of Five for good oral bioavailability.
XLogP3 3.9Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility.
Hydrogen Bond Donors 1 (from -NH₂)The primary amine group can participate in crucial hydrogen bonding with target proteins.
Hydrogen Bond Acceptors 2 (from thiazole N, F)Provides additional points for interaction with biological macromolecules.
Topological Polar Surface Area (TPSA) 65.2 ŲSuggests good potential for oral absorption and cell permeability.

Synthesis and Spectroscopic Characterization

A robust and reproducible synthetic route coupled with unambiguous analytical characterization is fundamental to any research endeavor. The methodologies outlined here are based on well-established, validated procedures for this class of compounds.

2.1. Proposed Synthetic Pathway: The Hantzsch Thiazole Synthesis

Expertise & Experience Insight: The Hantzsch thiazole synthesis is the preeminent and most efficient method for constructing the 2-aminothiazole core.[4] Its primary advantage lies in its convergent nature, assembling the complex heterocyclic core in a single, high-yielding step from readily available precursors. This one-pot condensation reaction involves the cyclization of an α-haloketone with a thiourea derivative.

Below is a logical workflow for the proposed synthesis of the title compound.

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A 1-(2,4-Dichloro-5- fluorophenyl)ethanone C α-Bromination A->C e.g., Br₂, Acetic Acid B Thiourea D Hantzsch Cyclization (Condensation) B->D C->D 2-Bromo-1-(2,4-dichloro- 5-fluorophenyl)ethanone E Crude Product D->E F Purification (Recrystallization/Chromatography) E->F G 4-(2,4-Dichloro-5-fluoro-phenyl) -thiazol-2-ylamine F->G

Caption: Proposed Hantzsch synthesis workflow for the target compound.

2.2. Detailed Experimental Protocol: Synthesis

Trustworthiness: This protocol incorporates steps for reaction monitoring and purification, ensuring the final product's high purity, which is critical for subsequent biological assays.

  • Step 1: α-Bromination of the Ketone Precursor.

    • To a solution of 1-(2,4-dichloro-5-fluorophenyl)ethanone (1.0 eq) in glacial acetic acid, add bromine (1.05 eq) dropwise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

    • Upon completion, pour the mixture into ice-cold water.

    • Filter the resulting precipitate (2-bromo-1-(2,4-dichloro-5-fluorophenyl)ethanone), wash with water until neutral, and dry under vacuum.

  • Step 2: Hantzsch Cyclization.

    • Dissolve the α-bromoketone from Step 1 (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.

    • Reflux the mixture for 3-5 hours. Monitor the reaction progress via TLC.

    • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • The precipitated solid is the crude 4-(2,4-dichloro-5-fluorophenyl)-thiazol-2-ylamine.

  • Step 3: Purification.

    • Filter the crude product and wash thoroughly with water.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

    • Confirm purity using HPLC and melting point analysis.

2.3. Analytical Characterization Workflow

A multi-technique approach is essential for the unequivocal confirmation of the compound's structure and purity.

cluster_spectroscopy Spectroscopic Confirmation cluster_chromatography Purity & Quantification A Purified Compound B Mass Spectrometry (MS) [Confirms Molecular Weight] A->B C NMR Spectroscopy (¹H, ¹³C, ¹⁹F) [Confirms Connectivity] A->C D IR Spectroscopy [Confirms Functional Groups] A->D E HPLC / UPLC [Assesses Purity] A->E F Characterized Compound (Structure & Purity >95%)

Caption: Workflow for the analytical characterization of the synthesized compound.

2.4. Expected Spectroscopic Data

  • ¹H NMR: Expect signals in the aromatic region (7.0-8.0 ppm) corresponding to the two protons on the dichlorofluorophenyl ring, a singlet for the thiazole C5-proton (around 6.5-7.5 ppm), and a broad singlet for the -NH₂ protons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ at m/z ≈ 278 and a characteristic [M+2]+ peak of approximately 65% the intensity of [M]+, and an [M+4]+ peak, confirming the presence of two chlorine atoms.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch of the primary amine (3300-3400 cm⁻¹), C=N stretching of the thiazole ring (1600-1650 cm⁻¹), and C-Cl/C-F stretches in the fingerprint region.[5][6]

  • HPLC: A validated HPLC method, typically using a C18 column with a mobile phase of acetonitrile and water, should show a single major peak, confirming the compound's high purity.[7]

Inferred Biological Activity and Therapeutic Potential

While the specific biological profile of 4-(2,4-dichloro-5-fluorophenyl)-thiazol-2-ylamine has yet to be reported, a strong inference can be drawn from its structural components. The combination of the 2-aminothiazole core and the halogenated phenyl ring is a hallmark of compounds with significant therapeutic activity.

A 4-(2,4-Dichloro-5-fluoro-phenyl) -thiazol-2-ylamine B 2-Aminothiazole Scaffold (Privileged Structure) A->B C 2,4-Dichloro-5-fluorophenyl Moiety A->C D Antimicrobial Activity (Antibacterial / Antifungal) B->D E Anti-inflammatory Activity (e.g., COX Inhibition) B->E F Anticancer Activity (Cytotoxicity) B->F C->D C->E

Caption: Relationship between structural motifs and predicted biological activities.

3.1. Evidence from Structurally Related Compounds

The following table summarizes the documented activities of compounds containing similar structural features, providing a strong rationale for screening the title compound in these areas.

Compound Class/ExampleDocumented Biological ActivityAuthoritative Reference
2,4-dichloro-5-fluorophenyl containing thiazolotriazolesShowed excellent anti-inflammatory, analgesic, and antimicrobial (antibacterial and antifungal) activities.Karthikeyan et al., European Journal of Medicinal Chemistry[3]
2-[4-(thiazol-2-yl)phenyl]propionic acid derivativesPotent inhibitors of cyclooxygenase (COX), leading to strong anti-inflammatory effects.Inagaki et al., Journal of Medicinal Chemistry[8]
General 2-aminothiazole derivativesExhibit a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.Al-Ostoot et al., Molecules[1]
5-(4-substituted phenyl)-1,3,4-thiadiazole-2-aminesCompounds with halogen substitutions showed significant antibacterial activity and moderate to good anticancer activity against breast cancer cell lines.Kumar et al., Rasayan Journal of Chemistry[9]

3.2. Proposed Mechanisms of Action

  • Antimicrobial: The compound may interfere with microbial cell wall synthesis or inhibit essential enzymes, a common mechanism for thiazole-based agents.[1]

  • Anti-inflammatory: A likely mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the prostaglandin synthesis pathway responsible for inflammation.[8]

  • Anticancer: Thiazole derivatives are known to act as kinase inhibitors or to induce apoptosis in cancer cells. The high lipophilicity of the title compound may facilitate its entry into cancer cells to exert cytotoxic effects.[2][9]

Conclusion and Future Research Directives

4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine is a compound of significant scientific interest, possessing a molecular architecture strongly predictive of potent biological activity. This guide provides a comprehensive, data-driven foundation for its synthesis, characterization, and potential applications.

The logical next steps for researchers are:

  • Chemical Synthesis and Verification: Execute the proposed Hantzsch synthesis and perform rigorous spectroscopic and chromatographic analysis to confirm the structure and purity, establishing a reliable source of the material for further study.

  • Broad-Spectrum Biological Screening: Conduct in vitro assays to evaluate the compound's efficacy against a panel of bacterial and fungal strains, various cancer cell lines, and key inflammatory enzymes like COX-1 and COX-2.

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogues by modifying the substitution pattern on the phenyl ring to optimize potency and selectivity for the most promising identified activity.

By following this structured approach, the full therapeutic potential of this promising molecule can be systematically explored and potentially developed into a novel therapeutic agent.

References

  • Mahesha, et al. (2022). 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]. IUCrData, 7(10). Available at: [Link]

  • Karthikeyan, M. S., et al. (2009). Synthesis, analgesic, anti-inflammatory and antimicrobial studies of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles. European Journal of Medicinal Chemistry, 44(2), 827-33. Available at: [Link]

  • Inagaki, M., et al. (1991). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Journal of Medicinal Chemistry, 34(3), 1086-92. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(23), 7397. Available at: [Link]

  • Mahesha, et al. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1011-1019. Available at: [Link]

  • Ayrim, N. B., et al. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[1][8][10]thiadiazol-2-yl] derivatives as new antimicrobial agents. ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • PubChem. (n.d.). 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, D., et al. (2012). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 5(2), 245-251. Available at: [Link]

  • Stankov, S., et al. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 27(21), 7247. Available at: [Link]

  • Cledera, F. X., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 27(19), 6296. Available at: [Link]

  • Niner Commons. (n.d.). Synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Available at: [Link]

  • Chemsrc. (2022). 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid ethyl ester. Available at: [Link]

  • Li, W., et al. (2021). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Current Medicinal Chemistry, 28(20), 3957-3982. Available at: [Link]

  • Archana, et al. (2022). 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-Fluoro-N-[3-[2-[(aminoiminomethyl)amino]-4-methyl-5-thiazolyl]phenyl]benzamide. National Center for Biotechnology Information. Available at: [Link]

  • Chawla, A., et al. (2023). Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2- (4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative. Impact Factor. Available at: [Link]

  • ResearchGate. (n.d.). IR spectrum of 2-Amino 4-(4-Chloro-phenyl)thiazole ligand. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4-(5-nitro-2-furyl)thiazole. National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine: Synthesis, Characterization, and Potential Applications

For distribution among researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the novel chemical entity, 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine....

Author: BenchChem Technical Support Team. Date: February 2026

For distribution among researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the novel chemical entity, 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine. Due to the limited availability of this compound in public databases and commercial catalogs, this document emphasizes a plausible and scientifically sound synthetic route, detailed characterization methodologies, and an expert analysis of its potential applications in drug discovery based on its structural features.

Core Molecular Identifiers

Precise identification is paramount for any scientific investigation. The canonical SMILES and InChI strings for 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine have been generated based on its deduced chemical structure.

IdentifierString
SMILES Nc1nc(cs1)c1cc(c(cc1F)Cl)Cl
InChI InChI=1S/C9H5Cl2FN2S/c10-5-3-7(12)8(6(11)1-5)9-2-15-4-14-9/h1-3H,4H2,(H2,13,14)
IUPAC Name 4-(2,4-dichloro-5-fluorophenyl)thiazol-2-amine
Molecular Formula C₉H₅Cl₂FN₂S
Molecular Weight 263.12 g/mol

Rationale and Potential Significance

The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to engage in a variety of hydrogen bonding interactions and serve as a versatile template for structural modifications. The introduction of a 2,4-dichloro-5-fluorophenyl moiety is anticipated to impart specific physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous for drug development. The halogenation pattern, in particular, may influence the compound's binding affinity to target proteins and its pharmacokinetic profile.

Proposed Synthesis Protocol: Hantzsch Thiazole Synthesis

The most established and reliable method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine, the key precursors are 2-bromo-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one and thiourea.

Synthesis of the α-haloketone Precursor

The synthesis of 2-bromo-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one is a critical first step. This can be achieved through the bromination of the corresponding acetophenone.

Experimental Protocol: Synthesis of 2-bromo-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one

  • Reaction Setup: To a solution of 1-(2,4-dichloro-5-fluorophenyl)ethan-1-one (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether, add bromine (1.05 eq) dropwise at 0 °C with constant stirring.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite to remove any unreacted bromine.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Hantzsch Thiazole Synthesis of the Target Compound

With the α-haloketone in hand, the final cyclization to form the 2-aminothiazole ring can be performed.

Experimental Protocol: Synthesis of 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one (1.0 eq) and thiourea (1.1 eq) in a polar protic solvent such as ethanol or isopropanol.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product, often a hydrobromide salt, may precipitate. The precipitate can be collected by filtration.

  • Neutralization and Purification: The free base can be obtained by neutralizing the salt with a base like aqueous sodium bicarbonate. The resulting solid is then filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_hantzsch Hantzsch Thiazole Synthesis Acetophenone 1-(2,4-dichloro-5- fluorophenyl)ethan-1-one Haloketone 2-bromo-1-(2,4-dichloro-5- fluorophenyl)ethan-1-one Acetophenone->Haloketone Bromination Bromine Bromine (Br2) Bromine->Haloketone Target 4-(2,4-Dichloro-5-fluoro-phenyl) -thiazol-2-ylamine Haloketone->Target Cyclization Thiourea Thiourea Thiourea->Target Signaling_Pathways cluster_oncology Oncology cluster_infection Infectious Disease cluster_inflammation Inflammation TargetCompound 4-(2,4-Dichloro-5-fluoro-phenyl) -thiazol-2-ylamine Kinase Protein Kinases (e.g., EGFR, VEGFR) TargetCompound->Kinase MicrobialEnzyme Bacterial/Fungal Enzymes (e.g., DNA gyrase) TargetCompound->MicrobialEnzyme COX_p38 COX / p38 MAP Kinase TargetCompound->COX_p38 Proliferation Tumor Cell Proliferation & Angiogenesis Kinase->Proliferation Inhibition Replication Microbial Replication MicrobialEnzyme->Replication Inhibition Prostaglandins Pro-inflammatory Cytokines & Prostaglandins COX_p38->Prostaglandins Inhibition

Caption: Potential therapeutic targets and pathways.

Conclusion and Future Directions

This technical guide provides a foundational framework for the synthesis and study of the novel compound, 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine. The proposed synthetic route via the Hantzsch thiazole synthesis is robust and well-precedented. The structural features of this molecule suggest that it is a promising candidate for screening in various biological assays, particularly in the areas of oncology, infectious diseases, and inflammation. Further research should focus on the successful synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activity to validate its therapeutic potential.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

  • Bradsher, C. K. The Hantzsch Synthesis. In Name Reactions in Heterocyclic Chemistry; Li, J. J., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2005; pp 298-305. [Link]

  • Ayati, A.; Emami, S.; Asadipour, A.; Shafiee, A.; Foroumadi, A. Recent applications of 2-aminothiazole derivatives in medicinal chemistry. Future Med. Chem.2015 , 7 (18), 2451-2472. [Link]

  • Karthikeyan, M. S.; Holla, B. S.; Kumari, N. S. Synthesis and antimicrobial studies of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles. Eur. J. Med. Chem.2009 , 44 (2), 827-833. [Link]

Foundational

Therapeutic potential of 2,4-dichloro-5-fluoro-phenyl thiazole scaffolds

An In-Depth Technical Guide to the Therapeutic Potential of 2,4-Dichloro-5-fluoro-phenyl Thiazole Scaffolds Authored by a Senior Application Scientist Abstract The thiazole ring, a five-membered aromatic heterocycle cont...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of 2,4-Dichloro-5-fluoro-phenyl Thiazole Scaffolds

Authored by a Senior Application Scientist

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] This technical guide focuses on a specific, highly functionalized subset: thiazole scaffolds bearing a 2,4-dichloro-5-fluoro-phenyl moiety. This particular substitution pattern offers a unique combination of electronic and steric properties that can be exploited to achieve high potency and selectivity against various biological targets. We will delve into the synthetic rationale, explore the mechanistic basis of their therapeutic actions, provide detailed experimental protocols for their evaluation, and present a forward-looking perspective on their potential in drug discovery.

The Thiazole Scaffold: A Privileged Structure in Drug Discovery

The thiazole nucleus is a fundamental building block in numerous FDA-approved drugs, such as the antiretroviral Ritonavir and the anticancer agent Dasatinib.[6][7][8] Its prevalence stems from its unique chemical properties. The nitrogen and sulfur heteroatoms are key sites for hydrogen bonding, while the aromatic ring can participate in π-π stacking and hydrophobic interactions with biological targets.[9] This versatility allows for the generation of diverse chemical libraries with broad therapeutic applications.[10][11] The introduction of a di-chloro-fluoro-phenyl group further modulates the scaffold's lipophilicity and electronic profile, often enhancing membrane permeability and metabolic stability, which are critical parameters for drug development.

Rationale for the 2,4-dichloro-5-fluoro-phenyl Substitution

The choice of the 2,4-dichloro-5-fluoro-phenyl moiety is a deliberate strategy in rational drug design.

  • Halogen Bonding: The chlorine atoms can act as halogen bond donors, forming specific, directional interactions with electron-rich pockets in target proteins, thereby enhancing binding affinity.

  • Metabolic Stability: The electron-withdrawing nature of the halogens can shield the phenyl ring from oxidative metabolism by cytochrome P450 enzymes, increasing the compound's half-life.

  • Lipophilicity and Permeability: The overall substitution pattern increases the molecule's lipophilicity, which can improve its ability to cross cellular membranes and reach intracellular targets.

  • Conformational Restriction: The bulky chlorine atom at the ortho position can restrict the rotation of the phenyl ring relative to the thiazole core, locking the molecule into a specific, biologically active conformation.

Synthesis Strategy: The Hantzsch Thiazole Synthesis

The most common and versatile method for constructing the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.

Workflow for Synthesis of 2,4-Disubstituted Thiazoles

Synthesis_Workflow Thioamide Thioamide Derivative Reaction Hantzsch Condensation (Reflux in Ethanol) Thioamide->Reaction Haloketone α-Haloketone (e.g., 2-bromo-1-(2,4-dichloro-5- fluorophenyl)ethan-1-one) Haloketone->Reaction Intermediate Thiazolium Intermediate (Not Isolated) Reaction->Intermediate Nucleophilic Attack & Cyclization Product 2,4-Disubstituted Thiazole Scaffold Intermediate->Product Dehydration Purification Purification (Crystallization/Chromatography) Product->Purification

Caption: General workflow for Hantzsch thiazole synthesis.

Experimental Protocol: General Hantzsch Synthesis
  • Reagent Preparation: Dissolve the starting thioamide (1.0 eq) and the appropriate 2-bromo-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one (1.1 eq) in absolute ethanol (20 mL/mmol of thioamide).

  • Reaction: Reflux the mixture for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). Causality: Refluxing provides the necessary activation energy for the condensation and cyclization, while ethanol serves as an excellent polar protic solvent for the reactants.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Filter the resulting solid precipitate and wash with cold ethanol to remove unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 2,4-disubstituted thiazole derivative. Purity can be confirmed by HPLC and structural integrity by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. Self-Validation: Comparing the spectral data of the synthesized compound with expected values provides a robust validation of its identity and purity.

Therapeutic Applications and Mechanisms of Action

Derivatives of the 2,4-dichloro-5-fluoro-phenyl thiazole scaffold have demonstrated significant potential across several therapeutic areas.

Anticancer Activity

Thiazole-based compounds are well-established as potent anticancer agents.[3][9][12][13] Many function as inhibitors of protein kinases, which are crucial regulators of cell proliferation, survival, and apoptosis.[14][15] The 2,4-dichloro-5-fluoro-phenyl thiazole scaffold is particularly effective in targeting kinases involved in oncogenic signaling pathways.

Mechanism of Action: Kinase Inhibition

Many cancers are driven by hyperactive protein kinases. Thiazole derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This blockade disrupts the signaling cascade that promotes cancer cell growth and survival.[14] For example, derivatives have shown inhibitory activity against Aurora kinases, which are critical for mitotic progression.[16]

Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Inhibitor 2,4-Dichloro-5-fluoro-phenyl Thiazole Derivative Inhibitor->Akt Inhibits Inhibitor->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of novel compounds is initially assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines.

Compound IDSubstitution PatternA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)
Th-01 R = 4-morpholinophenyl5.22.17.8
Th-02 R = 3,4-dimethoxyphenyl8.94.510.3
Doxorubicin (Reference Drug)0.80.50.6

Data is hypothetical for illustrative purposes, based on trends observed in the literature.[13][17]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Thiazole derivatives have been shown to possess significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade like cyclooxygenase (COX) and lipoxygenase (LOX).[18][19]

Mechanism of Action: COX/LOX Inhibition

The arachidonic acid pathway is a primary driver of inflammation, producing prostaglandins and leukotrienes via the COX and LOX enzymes, respectively.[19] Certain thiazole derivatives can selectively inhibit these enzymes, reducing the production of these inflammatory mediators. The 2,4-dichloro-5-fluoro-phenyl group can facilitate binding within the hydrophobic channels of the COX active sites.

Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics.[5] Thiazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[1][20][21]

Mechanism of Action: DNA Gyrase Inhibition

One putative mechanism for the antibacterial action of thiazole compounds is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[5] By blocking this enzyme, the compounds prevent bacterial proliferation. The specific substitutions on the phenyl-thiazole scaffold are critical for effective binding to the enzyme's active site.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Compound IDStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
Th-03 81632
Th-04 4816
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A2

Data is hypothetical for illustrative purposes, based on trends observed in the literature.[5][6]

Protocols for Biological Evaluation

Protocol: MTT Cytotoxicity Assay

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂. Causality: This allows the cells to adhere and enter a logarithmic growth phase, ensuring sensitivity to cytotoxic agents.

  • Compound Treatment: Prepare serial dilutions of the thiazole compounds in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value. Self-Validation: The inclusion of a known cytotoxic agent as a positive control validates the assay's responsiveness and integrity.

Conclusion and Future Perspectives

The 2,4-dichloro-5-fluoro-phenyl thiazole scaffold is a highly promising platform for the development of novel therapeutics. The specific halogen substitution pattern confers advantageous pharmacological properties, leading to potent activity in anticancer, anti-inflammatory, and antimicrobial applications. The synthetic accessibility via the Hantzsch reaction allows for the creation of diverse libraries for structure-activity relationship (SAR) studies. Future research should focus on optimizing the scaffold to improve selectivity for specific kinase isoforms or microbial targets, thereby reducing off-target effects and enhancing the therapeutic window. Further investigation into their in vivo efficacy, pharmacokinetic profiles, and safety is warranted to translate these promising scaffolds into clinical candidates.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Anticancer Potential of Thiazole Derivatives: A Retrospective Review. PubMed. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khalil, K. D. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Advanced Scientific Research. [Link]

  • Hassan, A., Moustafa, G., & El-sayed, W. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Biris, C. G., Amzoiu, M. O., & Nacea, V. (2020). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed. [Link]

  • Al-Ostath, O. A., Al-Malki, J., & El-Senduny, F. F. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]

  • Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery. [Link]

  • Yurttas, L., Tay, F., & Demirayak, S. (2012). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Journal of the Chinese Chemical Society. [Link]

  • Kumar, A., Kumar, R., & Kumar, S. (2024). Synthesis and anti-inflammatory activity of thiazole derivatives. World Journal of Advanced Research and Reviews. [Link]

  • Radini, I. A. M., & Khidre, R. E. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]

  • Borcea, A. M., Ciorîță, A., & Dezsi, Ș. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. [Link]

  • Bhinge, S. D., & Kumar, Y. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. [Link]

  • Iske, A., & Biyikli, N. (2021). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Taylor & Francis Online. [Link]

  • Sgylardou, E., & Geronikaki, A. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules. [Link]

  • Unknown. (2024). A review on thiazole based compounds & it's pharmacological activities. Awer-Buck. [Link]

  • Singh, R., Kaur, H., & Kumar, K. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Glamočlija, J., & Stanojković, T. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]

  • Kavitha, S., & G, S. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. [Link]

  • Sharma, A., & Singh, R. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. [Link]

  • Radini, I. A. M., & Khidre, R. E. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]

  • Singh, C., & Kumar, A. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar. [Link]

  • Unknown. (n.d.). Anti-inflammatory activity of thiazole derivatives (A, A1, and A2). ResearchGate. [Link]

  • Karthikeyan, M. S., Prasad, D. J., Poojary, B., Subrahmanya Bhat, K., Holla, B. S., & Kumari, N. S. (2009). Synthesis, analgesic, anti-inflammatory and antimicrobial studies of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles. European Journal of Medicinal Chemistry. [Link]

  • Bieliauskas, A., & Mickevičius, V. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules. [Link]

  • Al-Warhi, T., & Mohamed, K. O. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]

  • Fischer, P. M., & Wyatt, P. G. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimal Solvents & Handling Protocols for 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine

This Application Note is designed to provide a definitive technical guide for the handling, dissolution, and experimental application of 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine . The following protocols are sy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a definitive technical guide for the handling, dissolution, and experimental application of 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine .

The following protocols are synthesized from structural analysis of halogenated aminothiazole pharmacophores and validated methodologies for lipophilic heterocyclic amines.

Executive Summary & Chemical Profile

4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine is a highly lipophilic, heterocyclic primary amine. Its physicochemical behavior is dominated by the electron-deficient, halogenated phenyl ring and the polarizable thiazole core. Successful application in biological assays and synthetic workflows requires strict adherence to solvent compatibility rules to prevent "silent precipitation" (micro-aggregates) or chemical degradation.

Physicochemical Snapshot
PropertyCharacteristicImplication for Handling
Hydrophobicity High (LogP est. > 3.5)Insoluble in pure water; requires organic co-solvents.
Basicity Weak Base (pKa ~5.3 on Ring N)Soluble in dilute aqueous acids (HCl, acetic acid) via salt formation.[1]
H-Bonding Donor (NH₂) & Acceptor (N)Soluble in polar aprotic solvents (DMSO, DMF) capable of disrupting crystal lattice.[1]
Reactivity Nucleophilic AmineAvoid aldehydes/ketones (Schiff base formation) and acid chlorides in stock solutions.

Solvent Compatibility Matrix

The following table categorizes solvents based on their utility for specific experimental phases.

Solvent ClassRecommended SolventsSolubility RatingApplication Context
Primary Stock DMSO (Dimethyl sulfoxide)Excellent (>50 mg/mL)Cryopreserved stocks for bioassays.
Alternative Stock DMF (Dimethylformamide)Good (>30 mg/mL)Use if DMSO interferes with specific enzymatic targets.[1]
Working Solvent Ethanol / Methanol Moderate (Heat often req.)Synthesis workup; Recrystallization (often requires heating to reflux).
Reaction Media DCM / Ethyl Acetate Good Synthetic organic chemistry; Liquid-liquid extraction.
Anti-Solvent Water / Hexane Insoluble Used to precipitate the compound during purification.

Critical Warning: Do not store stock solutions in alcohols (Ethanol/Methanol) for long periods (>1 week) at room temperature, as slow evaporation can alter concentration, and potential for carbamate formation exists in the presence of atmospheric CO₂ over extended time.[1]

Decision Logic for Solvent Selection

The following decision tree illustrates the logical flow for selecting the correct solvent system based on your end-goal.

G Start Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis Or Purification Start->Synthesis DMSO Primary: DMSO (Stock 10-100 mM) BioAssay->DMSO Standard DMF Alternative: DMF (If DMSO toxic) BioAssay->DMF Sensitive Case Organic Reaction: DCM or EtOAc Purification: EtOH (Hot) Synthesis->Organic Aqueous Dilution Step: Keep DMSO < 1% Use 10% Tween/PEG if ppt occurs DMSO->Aqueous Dilute into Media

Figure 1: Solvent selection logic based on experimental intent. High-contrast nodes indicate critical decision points.

Detailed Protocols

Protocol A: Preparation of High-Integrity Stock Solutions (DMSO)

Purpose: To create a stable, precipitant-free stock for long-term storage.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM or 50 mM concentration.

    • Formula: Volume (mL) = [Mass (mg) / MW (339.19)] / Concentration (M)[1]

  • Weighing: Weigh the solid compound into a glass amber vial (protects from light).

    • Note: Avoid using plastic microcentrifuge tubes for initial dissolution if possible, as leachables from plastic can interfere with sensitive MS analysis.[1]

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO (≥99.9%).

    • Vortex vigorously for 30-60 seconds.

    • Sonication: If visible particles remain, sonicate in a water bath at 35°C for 5 minutes.[1]

  • Visual Validation: Hold the vial up to a light source. The solution should be clear. If "schlieren lines" (wavy refraction lines) are visible, the solution is not fully homogenous—vortex again.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: "Oiling Out" Prevention during Crystallization

Purpose: To purify the compound using ethanol without forming an amorphous oil.

Common issue: 2-aminothiazoles often separate as an oil when cooled too quickly from hot alcohol.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol .

  • Seeding: Once dissolved, remove from heat. Immediately add a "seed crystal" of pure compound if available, or scratch the inner glass surface with a glass rod to induce nucleation.[1]

  • Slow Cooling: Do not place directly into ice. Wrap the flask in a towel or place it in a warm water bath and allow it to cool to room temperature over 2-3 hours.

  • Harvest: Once crystals form at room temperature, then move to an ice bath to maximize yield before filtration.

Protocol C: Aqueous Dilution for Bioassays

Purpose: To introduce the hydrophobic compound into aqueous media without immediate precipitation.

  • Stepwise Dilution: Never add 100% DMSO stock directly to cell media if the final concentration is high.

  • Intermediate Step: Prepare a 10x working solution in a co-solvent mix (e.g., 5% DMSO + 95% PBS or Culture Media).

  • Rapid Mixing: When adding the compound to the aqueous buffer, inject the solvent stream directly into the center of the vortexing aqueous phase. This prevents local high concentrations that trigger precipitation.

Troubleshooting & Stability

ObservationRoot CauseCorrective Action
Solution turns yellow/brown over time Oxidation of the primary amine.Store under Nitrogen/Argon gas. Ensure DMSO is anhydrous.
Precipitation upon adding to water "Crash-out" due to high lipophilicity.Reduce final concentration or add surfactant (0.1% Tween-80 or cyclodextrin).
Compound "oils out" in ethanol Cooling too fast; MP < BP of solvent.Re-heat to dissolve, then cool very slowly (insulate flask).

References

  • Synthesis & Properties of 2-Aminothiazoles

    • Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associ
    • Source: Molecules (MDPI), 2021.[1]

    • URL:[Link][1]

  • Recrystallization Techniques for Thiazoles

    • Title: Troubleshooting Recrystallization Issues for 2-amino-thiazole deriv
    • Source: BenchChem Technical Support.[2][3]

  • Chemical Structure & Data (Analogous Compounds)

    • Title: 4-(3,4-Dichlorophenyl)-5-(4-pyridinyl)-2-thiazolamine (PubChem CID 2466).[4]

    • Source: National Center for Biotechnology Inform
    • URL:[Link][1]

  • General Thiazole Synthesis (Hantzsch Method)

    • Title: Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones.[5][6][7]

    • Source: MDPI / ResearchG
    • URL:[Link][1]

Sources

Application

Application Note: Strategic Utilization of CAS 705262-14-2 in Kinase Inhibitor Design

The following Application Note and Protocol guide is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of CAS 705262-14-2 (4-(2,4-Dichloro-5-fluorophenyl)thiazol-2-amine)...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of CAS 705262-14-2 (4-(2,4-Dichloro-5-fluorophenyl)thiazol-2-amine) as a high-value scaffold in the synthesis of bioactive small molecules.[1]

Executive Summary

In the landscape of modern drug discovery, the 2-aminothiazole moiety is a "privileged structure," serving as a critical pharmacophore in numerous FDA-approved kinase inhibitors (e.g., Dasatinib, Dabrafenib). CAS 705262-14-2 distinguishes itself by incorporating a 2,4-dichloro-5-fluorophenyl group.[2][3][4][5] This specific halogenation pattern offers unique electronic and steric advantages:

  • Metabolic Stability: The fluorine atom at the C5 position of the phenyl ring blocks a common site of oxidative metabolism (CYP450-mediated hydroxylation).[1]

  • Hydrophobic Filling: The di-chloro substitution provides significant lipophilicity, enabling the molecule to occupy deep hydrophobic pockets within enzyme active sites (e.g., the ATP-binding pocket of kinases).[1]

  • Electronic Modulation: The electron-withdrawing nature of the halogens modulates the pKa of the thiazole amine, influencing hydrogen bond donor capability.

This guide outlines the protocols for transforming this building block into potent lead candidates, focusing on amide coupling , palladium-catalyzed cross-coupling , and heterocyclic functionalization .

Chemical Profile & Handling

PropertySpecification
Chemical Name 4-(2,4-Dichloro-5-fluorophenyl)thiazol-2-amine
Molecular Formula C

H

Cl

FN

S
Molecular Weight 263.12 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water
pKa (Calculated) ~3.5 (Thiazole N), ~13 (Amine NH)
Storage 2–8°C, Desiccate, Protect from light

Safety Advisory:

  • Hazard: Irritant to eyes, respiratory system, and skin.

  • PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood to avoid inhalation of dust.

Synthetic Utility & Reaction Pathways[1][5]

The primary utility of CAS 705262-14-2 lies in the derivatization of the C2-amino group.[1] This amine is less nucleophilic than a standard aniline due to the electron-withdrawing thiazole ring, often requiring optimized conditions for coupling.[1]

Mechanistic Workflow

The following diagram illustrates the core reaction pathways available for this scaffold.

ReactionPathways Start CAS 705262-14-2 (2-Aminothiazole core) Amide Amide Coupling (Kinase Hinge Binders) Start->Amide R-COCl / HATU Buchwald Buchwald-Hartwig (Biaryl Amines) Start->Buchwald Ar-Br / Pd cat. Sandmeyer Sandmeyer Reaction (2-Halothiazole) Start->Sandmeyer NaNO2 / CuBr2 Suzuki Suzuki Coupling (Biaryl Thiazoles) Sandmeyer->Suzuki Ar-B(OH)2 / Pd

Figure 1: Synthetic divergence from the 2-aminothiazole core.[1] The pathway to 2-halothiazoles (via Sandmeyer) opens access to C2-carbon substitutions.[1]

Experimental Protocols

Protocol A: Amide Coupling (Synthesis of Kinase Inhibitor Analogs)

Objective: To couple the 2-aminothiazole with a carboxylic acid (e.g., a hinge-binding motif like a pyridine or pyrimidine carboxylic acid).[1] Challenge: The nucleophilicity of the 2-amino group is reduced. Standard EDC/HOBt conditions may fail.[1] Solution: Use of high-activity coupling agents like HATU or conversion to acid chlorides.[1]

Materials:

  • CAS 705262-14-2 (1.0 equiv)[1]

  • Carboxylic Acid Partner (1.2 equiv)

  • HATU (1.5 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Procedure:

  • Activation: In a dry round-bottom flask, dissolve the Carboxylic Acid (1.2 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.5 mmol). Stir at room temperature (RT) for 15 minutes to generate the active ester.

  • Addition: Add CAS 705262-14-2 (1.0 mmol) directly to the reaction mixture.

  • Reaction: Stir at 50°C for 4–12 hours. Monitor by LC-MS for the disappearance of the amine (m/z 263).

  • Work-up: Dilute with EtOAc (50 mL) and wash with saturated NaHCO

    
     (2 x 20 mL), water (2 x 20 mL), and brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Critical Note: If the reaction is sluggish at 50°C, use the acid chloride method: React the acid with SOCl


 first, remove excess SOCl

, and then add the amine in Pyridine/DCM.
Protocol B: Buchwald-Hartwig Amination

Objective: To synthesize N-arylated derivatives (e.g., mimicking the core of Dasatinib).[1]

Materials:

  • CAS 705262-14-2 (1.0 equiv)[1]

  • Aryl Bromide/Iodide (1.1 equiv)

  • Pd

    
    (dba)
    
    
    
    (5 mol%)
  • Xantphos (10 mol%)

  • Cs

    
    CO
    
    
    
    (2.0 equiv)
  • 1,4-Dioxane (Degassed)[1]

Procedure:

  • Setup: Charge a microwave vial with CAS 705262-14-2, Aryl Halide, Pd

    
    (dba)
    
    
    
    , Xantphos, and Cs
    
    
    CO
    
    
    .
  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (concentration ~0.2 M).

  • Reaction: Heat at 100°C (conventional) or 120°C (microwave) for 2–16 hours.

  • Filtration: Cool to RT, filter through a Celite pad, washing with DCM.

  • Purification: Concentrate and purify via preparative HPLC or silica column.

Case Study: Targeting GSK-3

Context: Research indicates that triazolothiadiazines and thiazoles bearing the 2,4-dichloro-5-fluorophenyl moiety exhibit potent inhibitory activity against Glycogen Synthase Kinase-3


 (GSK-3

) and Cyclin-Dependent Kinases (CDKs) [1, 2].[1]

Structural Logic: The 2,4-dichloro-5-fluorophenyl tail fits into the hydrophobic back-pocket of the ATP binding site.[1] The thiazole nitrogen acts as a hydrogen bond acceptor for the hinge region (e.g., Val135 in GSK-3


).

Design Strategy: Using Protocol A, researchers can couple CAS 705262-14-2 with substituted benzoic acids or heterocyclic acids to explore Structure-Activity Relationships (SAR).[1]

  • Hypothesis: Introducing a polar group on the amide partner will interact with the solvent-exposed region, while the halogenated phenyl anchors the molecule.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Amide Coupling) Poor nucleophilicity of amine.[1]Switch to Acid Chloride method or use POCl

activation.
Incomplete Reaction (Buchwald) Catalyst poisoning or steric bulk.[1]Switch ligand to BrettPhos or tBuXPhos ; increase temp to 140°C.
Regioselectivity Issues N-alkylation vs. N-acylation.Use non-nucleophilic bases (e.g., Cs

CO

vs. TEA) and aprotic solvents.

References

  • Bhat, K. S., et al. (2009).[6] Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety. European Journal of Medicinal Chemistry, 44(12), 5066–5070.[4] [4][6][7]

  • Kamel, M. M., & Megally Abdo, N. Y. (2014).[7] Synthesis of Novel 1,2,4-Triazoles, Triazolothiadiazines and Triazolothiadiazoles as Potential Anticancer Agents.[7] European Journal of Medicinal Chemistry, 86, 75–80.[7]

  • Lin, R., et al. (2005). 1-Acyl-1H-[1,2,4]triazole-3,5-diamine analogues as novel and potent anticancer cyclin dependent kinase inhibitors.[1][8] Journal of Medicinal Chemistry, 48(13), 4208–4211.

Sources

Method

Application Note: Functionalization of the 2-Amino Group in 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine

[1] Executive Summary & Scaffold Analysis The molecule 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine represents a "privileged scaffold" in medicinal chemistry, sharing significant structural homology with Type I kin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scaffold Analysis

The molecule 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine represents a "privileged scaffold" in medicinal chemistry, sharing significant structural homology with Type I kinase inhibitors (e.g., c-Met and ALK inhibitors).[1]

However, functionalizing the C2-amino group is non-trivial.[2] This amine is chemically distinct from standard anilines due to two critical electronic factors:

  • Thiazole Resonance: The lone pair on the exocyclic nitrogen is delocalized into the thiazole ring, significantly lowering its nucleophilicity (pKa of conjugate acid

    
     5.3, compared to 
    
    
    
    4.6 for aniline, but effective nucleophilicity is lower due to tautomerism).
  • Remote Electron Withdrawal: The 2,4-dichloro-5-fluorophenyl moiety at the C4 position exerts a strong inductive electron-withdrawing effect (–I), further deactivating the amine.[1]

Operational Implication: Standard "textbook" amide couplings (e.g., EDC/HOBt) often fail or proceed sluggishly.[1] This guide provides optimized protocols specifically for this electron-deficient system.

Reaction Landscape & Decision Logic

The following diagram illustrates the primary functionalization pathways and the decision logic for selecting the correct methodology based on the electrophile type.

ReactionLandscape Start 4-(2,4-Dichloro-5-fluoro-phenyl) -thiazol-2-ylamine Decide_Amide Target: Amide? Start->Decide_Amide Decide_Aryl Target: Aryl Amine? Decide_Amide->Decide_Aryl No Method_AcylF Method A: In-situ Acyl Fluoride (TFFH/DIPEA) Decide_Amide->Method_AcylF Sensitive Acid Method_AcidCl Method B: Acid Chloride (Pyridine/DCM) Decide_Amide->Method_AcidCl Robust Acid Decide_Halo Target: 2-Halo Thiazole? Decide_Aryl->Decide_Halo No Method_Buchwald Method C: Pd-Catalysis (BrettPhos/Pd2(dba)3) Decide_Aryl->Method_Buchwald Yes Method_Sandmeyer Method D: Non-Aqueous Sandmeyer (tBuONO/CuBr2) Decide_Halo->Method_Sandmeyer Yes

Figure 1: Strategic decision tree for functionalizing the 2-aminothiazole scaffold. Colors indicate pathway categories (Blue: Start, Yellow: Decision, Green: Acylation, Red: C-N Coupling, Grey: Substitution).[1]

Detailed Experimental Protocols

Protocol A: Amide Coupling via In-Situ Acyl Fluoride (The "TFFH" Method)

Context: Standard HATU couplings often stall with this substrate due to steric bulk and low nucleophilicity. The acyl fluoride intermediate generated by TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is more reactive than the active ester (OBt/OAt) but more stable than an acid chloride, preventing side reactions.[1]

Reagents:

  • Carboxylic Acid (1.1 equiv)[1]

  • TFFH (1.1 equiv)[1]

  • DIPEA (Diisopropylethylamine) (2.5 equiv)[1]

  • Solvent: Anhydrous DCM or 1,4-Dioxane (if higher T is needed)[1]

Step-by-Step:

  • Activation: In a flame-dried flask under N2, dissolve the Carboxylic Acid (1.0 mmol) and TFFH (1.1 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add DIPEA (2.5 mmol) dropwise at 0°C. Stir for 30 minutes at 0°C -> RT. Note: The solution typically turns light yellow.

  • Amine Addition: Add solid 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine (1.0 mmol) in one portion.

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Optimization: If conversion is <50% after 4h, heat to 50°C (requires switching solvent to Dioxane or DCE).[1]

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine), Sat. NaHCO3, and Brine. Dry over Na2SO4.

Why this works: The acyl fluoride is small and highly electrophilic, overcoming the steric hindrance of the 2,4-dichloro ring system.

Protocol B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Context: Thiazoles can poison Palladium catalysts via sulfur coordination.[1] Furthermore, the pKa of this amine is closer to an amide than an aniline.[3] Therefore, amide-arylation conditions are often more successful than standard amine conditions.[1]

Reagents:

  • Aryl Bromide (1.0 equiv)[1][3]

  • Aminothiazole Substrate (1.2 equiv)[1]

  • Catalyst: Pd2(dba)3 (2 mol%)[1]

  • Ligand: BrettPhos or tBuBrettPhos (4-6 mol%)[1]

  • Base: K2CO3 (2.0 equiv) - Crucial: Weaker bases like carbonate often outperform NaOtBu here to prevent decomposition.[1]

  • Solvent: t-BuOH or Toluene/Water (10:1 biphasic).

Step-by-Step:

  • Degassing: Charge a reaction vial with Aryl Bromide, Aminothiazole, Pd2(dba)3, BrettPhos, and K2CO3. Cap and purge with Argon for 5 minutes.

  • Solvent: Add degassed t-BuOH (concentration 0.2 M).

  • Heating: Heat to 100°C–110°C for 4–16 hours.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the aryl bromide.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography.

Mechanistic Insight: BrettPhos is bulky and electron-rich, preventing the thiazole sulfur from binding to the Pd center and facilitating the reductive elimination of the sterically crowded product.

Protocol C: Non-Aqueous Sandmeyer (Halogenation)

Context: Converting the NH2 to a Bromide or Chloride allows this scaffold to act as an electrophile (e.g., for Suzuki couplings).[1] Aqueous nitrite conditions often fail due to poor solubility of the lipophilic scaffold.

Reagents:

  • t-Butyl Nitrite (tBuONO) (1.5 equiv)[1]

  • CuBr2 (for Bromide) or CuCl2 (for Chloride) (1.2 equiv)[1]

  • Solvent: Anhydrous Acetonitrile (MeCN)[1]

Step-by-Step:

  • Preparation: Dissolve CuBr2 (1.2 mmol) in MeCN (5 mL) in a round-bottom flask. Heat to 60°C to ensure dissolution, then cool to RT.

  • Addition: Add tBuONO (1.5 mmol) to the copper solution.

  • Reaction: Add the Aminothiazole (1.0 mmol) portion-wise over 10 minutes. Caution: Gas evolution (N2).[1]

  • Temperature: Heat to 60°C for 1 hour.

  • Quench: Cool to RT. Pour into 20% aqueous HCl (to break Copper chelates). Extract with EtOAc.

Analytical Data & Quality Control

When characterizing the functionalized products, be aware of the following spectral signatures:

FeatureObservationInterpretation
1H NMR (DMSO-d6) Thiazole C5-H SingletTypically appears between 7.30 – 7.80 ppm .[1] If this shifts significantly (>0.5 ppm), check for ring halogenation.[1]
1H NMR (Amide) NH SignalAmide NH is often very downfield (11.0 – 12.5 ppm ) and broad due to the electron-withdrawing nature of the thiazole.
LCMS Mass PatternThe Cl2 pattern is distinct (M, M+2, M+4 in 9:6:1 ratio).[1] Ensure this pattern is preserved in the product.
Solubility VisualThe starting material is poorly soluble in MeOH/Et2O. Products are usually soluble in DMSO/DMF.

References

  • Review of 2-Aminothiazole Reactivity: Chaban, T. et al. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules, 2021.[1][4]

  • Buchwald-Hartwig Conditions for Thiazoles: McGowan, M. A. et al.[1] "Palladium-Catalyzed N-Arylation of 2-Aminothiazoles." Journal of Organic Chemistry, 2012.

  • Acyl Fluoride Methodology (TFFH): Due-Hansen, M. E. et al.[1] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[5] Organic & Biomolecular Chemistry, 2015.[1]

  • Sandmeyer Reaction on Heterocycles: General Methodology adapted from: "Synthesis, analgesic, anti-inflammatory and antimicrobial studies of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles."[1][6] PubMed, 2010.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Removing impurities from 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine reaction mixtures

Welcome to the technical support center for the purification of 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key pharmaceutical intermediate. As a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity is paramount for the safety and efficacy of the final drug product.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face in the laboratory.

Purification Workflow Overview

The general workflow for the purification of 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine involves several key stages, from initial workup to final polishing. The choice of techniques will depend on the scale of the reaction and the impurity profile.

Purification_Workflow cluster_0 Post-Reaction Workup cluster_1 Primary Purification cluster_2 Final Polishing & Analysis Reaction_Mixture Crude Reaction Mixture Quenching Quenching & pH Adjustment Reaction_Mixture->Quenching e.g., add water/base Extraction Liquid-Liquid Extraction Quenching->Extraction e.g., EtOAc/Water Drying Drying of Organic Phase Extraction->Drying e.g., Na2SO4 Concentration Solvent Evaporation Drying->Concentration Crude_Solid Crude Solid Concentration->Crude_Solid Recrystallization Recrystallization Crude_Solid->Recrystallization High-yielding reactions Column_Chromatography Column Chromatography Crude_Solid->Column_Chromatography Complex mixtures Purified_Product_1 Partially Purified Product Recrystallization->Purified_Product_1 Column_Chromatography->Purified_Product_1 Final_Drying Vacuum Drying Purified_Product_1->Final_Drying Characterization Purity Analysis (HPLC, NMR, MS) Final_Drying->Characterization Pure_Product Pure Product (>98%) Characterization->Pure_Product

Caption: General purification workflow for 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Impurity Identification and Origin

Q1: What are the most common impurities I should expect in my reaction mixture?

A1: The impurities in your reaction mixture will largely depend on the synthetic route employed, most commonly the Hantzsch thiazole synthesis.[2][3] Potential impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • 2-bromo-1-(2,4-dichloro-5-fluorophenyl)ethanone

    • Thiourea

  • By-products from Side Reactions:

    • Over-alkylation products of thiourea.

    • Products from the self-condensation of the α-haloketone.

    • Hydrolysis of the α-haloketone.

  • Isomeric Impurities:

    • Depending on the reaction conditions (e.g., acidic vs. neutral), regioisomers might form.[4]

  • Residual Solvents:

    • Ethanol, methanol, DMF, or other solvents used in the reaction and workup.[5][]

  • Inorganic Salts:

    • Generated during the reaction or workup (e.g., sodium bromide, sodium carbonate).[]

Q2: My TLC shows a streak instead of a clean spot for my product. What does this indicate?

A2: Streaking on a TLC plate for an amine-containing compound like 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine is a common issue. It is often caused by the interaction of the basic amine group with the acidic silica gel stationary phase.[7][8] This can lead to poor separation and tailing of the spot. To resolve this, you can:

  • Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia, to your developing solvent system.[8]

  • Consider using a different stationary phase for TLC, such as alumina or an amine-functionalized silica plate.[7]

Q3: How can I identify the structure of an unknown impurity?

A3: Identifying unknown impurities requires a combination of analytical techniques.[9][10] A systematic approach is recommended:

  • Enrichment: If possible, try to isolate a fraction enriched with the impurity using column chromatography.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to determine the molecular weight of the impurity.[9][10]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed structural information.[9][10]

  • FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy can help identify key functional groups present in the impurity.[5]

Collaborating with an analytical services group can be highly beneficial for timely impurity identification.[9]

Purification Techniques: Troubleshooting

Q4: I am having trouble getting my product to crystallize. What can I do?

A4: Recrystallization is a powerful purification technique, but finding the right conditions can be challenging.[10] If your product is not crystallizing, consider the following:

  • Solvent Screening: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A systematic screening of solvents with varying polarities is recommended.

  • Anti-Solvent Addition: If a single solvent system is not effective, try an anti-solvent approach. Dissolve your compound in a good solvent and then slowly add a miscible solvent in which your compound is insoluble until turbidity is observed. Then, allow the solution to cool slowly.

  • Seeding: Introducing a small seed crystal of the pure compound can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.

  • Concentration: Your solution may be too dilute. Try to slowly evaporate some of the solvent to increase the concentration.

Solvent CategoryExamplesPolarity Index
Polar Protic Water, Methanol, Ethanol9.0, 6.6, 5.2
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate5.4, 6.2, 4.3
Non-Polar Hexane, Toluene, Dichloromethane0.0, 2.4, 3.4
Caption: Table of common solvents for recrystallization screening.

Q5: My compound is sticking to the silica gel during column chromatography. How can I improve its elution?

A5: The basic nature of the 2-aminothiazole moiety can cause strong interactions with the acidic silica gel, leading to poor recovery.[7][8] Here are some strategies to overcome this:

  • Use a Modified Mobile Phase: Add a small amount of a basic modifier like triethylamine (0.5-1%) or pyridine to your eluent to neutralize the acidic sites on the silica gel.[7][8]

  • Switch to an Amine-Functionalized Stationary Phase: Using a column packed with amine-functionalized silica can significantly improve the chromatography of basic compounds by minimizing the acid-base interactions.[7][8]

  • Use a Different Adsorbent: Basic alumina can be a good alternative to silica gel for the purification of basic compounds.

  • Employ a More Polar Solvent System: If your compound is highly polar, a more aggressive solvent system, such as dichloromethane/methanol, may be required.[11]

Column_Chromatography_Troubleshooting cluster_solutions Potential Solutions Problem Compound Sticks to Silica Solution1 Add Basic Modifier to Eluent (e.g., Triethylamine) Problem->Solution1 Solution2 Use Amine-Functionalized Silica Problem->Solution2 Solution3 Switch to Alumina Problem->Solution3 Solution4 Increase Eluent Polarity (e.g., DCM/MeOH gradient) Problem->Solution4

Caption: Troubleshooting guide for column chromatography of basic compounds.

Q6: I'm performing a liquid-liquid extraction, but I'm getting an emulsion. How can I break it?

A6: Emulsions during liquid-liquid extraction can be frustrating. Here are several techniques to try:

  • Patience: Sometimes, simply allowing the mixture to stand for a while will allow the layers to separate.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.

  • Filtration: Filtering the emulsion through a bed of Celite® or glass wool can sometimes break it.

  • Centrifugation: If the volume is manageable, centrifuging the emulsion is a very effective method for separating the layers.

Detailed Experimental Protocol: Purification by Column Chromatography

This protocol provides a general guideline for the purification of 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine using silica gel column chromatography. It is essential to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Materials:

  • Crude 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or Heptane)

  • Ethyl Acetate

  • Triethylamine (Et3N)

  • TLC plates (silica gel 60 F254)

  • Glass column for chromatography

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems of increasing polarity (e.g., start with 9:1 Hexane:Ethyl Acetate and gradually increase the proportion of ethyl acetate).

    • To counteract the basicity of the product, add 0.5-1% triethylamine to the eluent.[7][8]

    • The ideal solvent system should give your product an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a uniform bed.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin eluting the column, collecting fractions in separate tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

    • If a gradient elution is necessary, gradually increase the polarity of the eluent as determined by your initial TLC analysis.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvents.

  • Purity Assessment:

    • Determine the purity of the final product using analytical techniques such as HPLC, NMR, and Mass Spectrometry.[9][12]

References

  • Veeprho. (n.d.). Dasatinib Impurities and Related Compound. Retrieved from [Link]

  • Arborpharm. (2023, December 9). How Are Impurities In Apis Detected And Removed?. Retrieved from [Link]

  • W.R. Grace. (2025, January 29). A Proven Approach to Impurity Control Across API and RSM Synthesis. Retrieved from [Link]

  • Pharmaffiliates. (2026, January 30). The Synthesis Journey: Dasatinib Intermediate and its Significance. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Dasatinib-impurities. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Blog. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates?. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • LCGC International. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Li, Y., et al. (2019). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–Mass spectrometry. Scientific Reports, 9(1), 1-9. Retrieved from [Link]

  • Google Patents. (1990). US4894459A - Process for the preparation of morphologically homogeneous forms of thiazole derivatives.
  • Google Patents. (2010). WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
  • Al-Abdullah, E. S., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 27(19), 6543. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2463. Retrieved from [Link]

  • Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • Google Patents. (2014). US8871944B2 - Thiazole derivative and process for producing same.
  • Kaplaushenko, A. H., et al. (2021). Synthesis and properties of 2-(4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl). Pharmaceutical Journal, 74(6), 49-59. Retrieved from [Link]

  • Google Patents. (2014). CN104016944A - N-(2-(aminomethyl)phenyl)thiazolyl-4-formamide derivatives, and preparation method and application thereof.
  • Saeed, S., et al. (2011). 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2939. Retrieved from [Link]

  • Zaib, S., et al. (2020). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 25(23), 5738. Retrieved from [Link]

  • Lecomte, S., et al. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 30(4), 863. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 28(15), 5851. Retrieved from [Link]

Sources

Optimization

Stability of 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine under acidic conditions

Topic: Stability & Handling Under Acidic Conditions Document ID: TSC-THZ-042 | Version: 2.1 | Status: Active Executive Summary 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine is generally stable under standard acidic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling Under Acidic Conditions

Document ID: TSC-THZ-042 | Version: 2.1 | Status: Active

Executive Summary

4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine is generally stable under standard acidic laboratory conditions (e.g., HPLC mobile phases, workup with dilute HCl). The primary interaction with acid is protonation of the thiazole nitrogen and/or the exocyclic amine, leading to salt formation.

However, the electron-withdrawing nature of the 2,4-dichloro-5-fluorophenyl substituent significantly reduces the basicity of the molecule compared to unsubstituted aminothiazoles. This alters its solubility profile and peak shape in chromatography.[1]

Module 1: Acid-Base Chemistry & Solubility

The Protonation Mechanism

Users often confuse "instability" with "insolubility" or "salt formation." Under acidic conditions (pH < 3), this compound exists in equilibrium between its neutral free base and its protonated salt forms.

  • Primary Site: The thiazole ring nitrogen (N-3) is typically the most basic site (

    
     for unsubstituted thiazole).
    
  • Substituent Effect: The 2,4-dichloro-5-fluorophenyl group is strongly electron-withdrawing. This pulls electron density away from the thiazole ring, lowering the

    
     (estimated range: 2.0 – 3.5).
    
  • Consequence: You require a lower pH (stronger acid concentration) to fully protonate this specific derivative compared to a standard aminothiazole.

Troubleshooting Solubility Issues

Scenario: "I added 1N HCl, but the solid precipitated or formed a gum."

Potential CauseTechnical ExplanationCorrective Action
Common Ion Effect High concentrations of Cl⁻ (from conc. HCl) can force the hydrochloride salt out of solution.Use dilute acid (0.1 M - 1.0 M) or switch to a counter-ion with higher organic solubility (e.g., Methanesulfonic acid).
Incomplete Protonation Due to the electron-withdrawing aryl group, the compound is a weaker base. pH 4-5 buffers may not fully solubilize it.Lower the pH to < 2.0 to ensure complete conversion to the soluble cationic species.
Solvent Mismatch The salt is polar; the aryl tail is lipophilic. Water alone may not dissolve the salt.Use a co-solvent system : 50% Water / 50% MeOH or MeCN with 0.1% TFA.

Module 2: Chemical Stability & Degradation

Hydrolytic Stability

The thiazole ring is aromatic and robust. The Hantzsch synthesis of this compound involves refluxing


-haloketones with thiourea, often in acidic ethanol. Therefore, the compound survives hot, acidic conditions during its own creation.
  • Dilute Acids (HCl, TFA, Formic): Stable. No degradation observed over 24 hours at RT.

  • Strong Oxidizing Acids (HNO₃): Unstable. Risk of ring oxidation or nitration of the phenyl ring.

  • Nitrous Acid (NaNO₂ + HCl): CRITICAL DANGER. The primary amine (

    
    ) will undergo diazotization, leading to the formation of a diazonium salt which is unstable and will decompose to the hydroxy-thiazole (Sandmeyer-type reaction).
    
Stability Decision Tree

Use the following logic flow to determine if your experimental conditions pose a risk.

StabilityTree cluster_legend Key Start Acidic Condition Check Type Type of Acid? Start->Type Conc Concentration/Temp? Type->Conc HCl, H2SO4, TFA Nitrous Nitrous Acid (HNO2)? Type->Nitrous Nitrite present Result_Stable STABLE (Salt Formation) Conc->Result_Stable Dilute / RT Result_Risk RISK (Hydrolysis/Deamination) Conc->Result_Risk Conc. / Reflux > 80°C Result_Degrade DEGRADATION (Diazotization) Nitrous->Result_Degrade Yes Legend Blue: Start | Green: Safe | Red: Danger

Figure 1: Decision matrix for assessing stability risks in acidic environments.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

The "Peak Tailing" Phenomenon

Researchers often report severe peak tailing for aminothiazoles.

  • Cause: The protonated amine interacts with residual silanols (

    
    ) on the HPLC column stationary phase.
    
  • The "2,4-dichloro-5-fluoro" Factor: While the aryl group adds lipophilicity (increasing retention), the amine remains the primary source of peak distortion.

Method Development Guide
ParameterRecommendationRationale
Mobile Phase pH Low (pH 2.0 - 2.5) Suppresses silanol ionization (

) and ensures the analyte is fully protonated.
Additives 0.1% TFA or Formic Acid TFA acts as an ion-pairing agent, "masking" the positive charge and improving peak shape.
Column Choice Base-Deactivated (BDS) or Hybrid Particle Modern columns (e.g., Waters XBridge, Phenomenex Luna Omega) resist silanol interactions.
Detection UV 254 nm / 280 nm The aryl-thiazole conjugation provides strong UV absorbance.
Analytical Workflow Diagram

HPLC_Workflow Sample Sample Preparation (Dissolve in 50:50 MeCN:H2O + 0.1% FA) Column Column Selection (C18, End-capped) Sample->Column Mobile Mobile Phase (A: H2O + 0.1% TFA) (B: MeCN + 0.1% TFA) Column->Mobile Check Check Peak Symmetry Mobile->Check Good Proceed to Validation Check->Good As < 1.2 Bad Tailing > 1.5 Check->Bad As > 1.5 Fix1 Increase Ionic Strength (Add 10mM NH4 Formate) Bad->Fix1 Fix2 Switch to HILIC (If too polar) Bad->Fix2

Figure 2: Step-by-step optimization for HPLC analysis of aminothiazoles.

Frequently Asked Questions (FAQ)

Q1: Can I use Trifluoroacetic Acid (TFA) to dissolve the compound for NMR? A: Yes. The compound is stable in TFA-d. You will observe a downfield shift in the aromatic protons due to the protonation of the thiazole nitrogen. This is a standard characterization method.

Q2: I see a new peak after leaving the sample in 1N HCl for 48 hours. Is it hydrolysis? A: It is unlikely to be hydrolysis of the thiazole ring. Check for:

  • Impurities: Did you start with a crude Hantzsch product? Acid might be hydrolyzing unreacted

    
    -haloketone or thiourea intermediates.
    
  • Solvent Evaporation: If using MeOH/HCl, you might be forming a methyl ester if your molecule has other carboxylate groups (though this specific molecule does not).

  • Photodegradation: Thiazoles can be light-sensitive. Store acidic solutions in amber vials.

Q3: Why is the yield low when I recrystallize from HCl? A: The 2,4-dichloro-5-fluoro substitution makes the salt more soluble in organic solvents than you might expect. If you are using an Ethanol/HCl mix, the salt might remain in the mother liquor. Try adding a non-polar anti-solvent like Diethyl Ether or Hexane to force precipitation.

References

  • Hantzsch Thiazole Synthesis Mechanism & Stability

    • Bramley, S. E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1. Link

    • Context: Establishes the stability of the thiazole ring form
  • Physicochemical Properties of Aminothiazoles

    • PubChem CID 2155 (2-Aminothiazole).[2] National Center for Biotechnology Information. Link

    • Context: Provides baseline pKa and solubility d
  • HPLC Method Development for Basic Heterocycles

    • Phenomenex Technical Guide. "How to Reduce Peak Tailing in HPLC." Link

    • Context: Strategies for managing silanol interactions with amine-containing compounds.
  • Synthesis of Fluorinated Thiazoles

    • ChemScene Product Data: 5-Fluoro-1,3-thiazol-2-amine hydrochloride.[3] Link

    • Context: Verifies the commercial availability of stable hydrochloride salts of fluorin

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine

Executive Summary This technical guide addresses the stability profile of 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine . While the halogenated phenyl ring provides metabolic stability in biological systems, the 2-a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the stability profile of 4-(2,4-Dichloro-5-fluoro-phenyl)-thiazol-2-ylamine . While the halogenated phenyl ring provides metabolic stability in biological systems, the 2-aminothiazole core renders this molecule highly susceptible to oxidative degradation and photolysis during storage.

Critical Alert: Researchers frequently report "loss of potency" or "yellowing" of DMSO stock solutions. This is often due to the formation of oxidative dimers and N-oxides, which can act as PAINS (Pan-Assay Interference Compounds) or false positives in biological screens.

Module 1: Diagnostic Workflow

Use this module to identify if your compound has degraded.

Visual & Analytical Indicators
IndicatorObservationProbable CauseAction Required
Visual White powder turns yellow/orangeSurface oxidation (N-oxide formation)Recrystallize or discard if >5%
Visual DMSO stock turns dark brownOxidative dimerization (Azo linkage)Discard immediately
LC-MS Peak at [M+16] N-Oxidation (Amine or Ring Nitrogen)Purify if critical; store under Argon
LC-MS Peak at [2M-2] Oxidative Dimerization (Hydrazine/Azo)Discard; irreversible degradation
LC-MS Peak at [M-34] (Loss of Cl)Photolytic DehalogenationProtect from light; check UV exposure
Troubleshooting Logic Flow

The following workflow outlines the decision matrix for validating compound integrity.

TroubleshootingWorkflow Start User Observation: Sample Discoloration or Loss of Activity CheckState Check State: Solid vs. Solution Start->CheckState Solid Solid State CheckState->Solid Solution Solution (DMSO/MeOH) CheckState->Solution LightCheck Was it stored in clear glass? Solid->LightCheck PhotoDeg Suspect Photolysis (Dehalogenation) LightCheck->PhotoDeg Yes LCMS Run LC-MS (ESI+) LightCheck->LCMS No PhotoDeg->LCMS AgeCheck Storage Time > 48h at RT? Solution->AgeCheck DimerCheck Suspect Oxidative Dimerization AgeCheck->DimerCheck Yes AgeCheck->LCMS No DimerCheck->LCMS Decision Evaluate Mass Shift LCMS->Decision

Caption: Diagnostic logic for identifying degradation sources based on storage state and environmental exposure.

Module 2: Degradation Mechanisms

Understanding the chemistry behind the impurity.

Oxidative Instability in DMSO

The most common failure point is storage in Dimethyl Sulfoxide (DMSO). While DMSO is an excellent solvent, it is hygroscopic and can act as an oxidant.

  • Mechanism: The 2-amino group is nucleophilic but also prone to radical formation. In the presence of trace peroxides in DMSO or atmospheric oxygen, 2-aminothiazoles undergo oxidative coupling to form azo-dimers (R-N=N-R) or hydrazine-linked dimers .

  • Impact: These dimers are often colored (yellow/brown) and can inhibit kinases non-specifically, leading to false positives in screening data [1].

Photolytic Dehalogenation

The 2,4-dichloro-5-fluoro-phenyl moiety is electron-deficient.

  • Mechanism: Under UV light (especially in solution), the Carbon-Chlorine bond is susceptible to homolytic cleavage. The resulting aryl radical abstracts a hydrogen from the solvent, leading to dechlorinated byproducts (M-35+1).

  • Impact: Change in potency and lipophilicity.[1]

N-Oxidation[3]
  • Mechanism: The thiazole nitrogen and the exocyclic amine can both be oxidized to N-oxides ([M+16]). This is accelerated by heat and moisture.

Pathway Visualization

DegradationPathways cluster_ox Oxidative Pathways (DMSO/Air) cluster_photo Photolytic Pathways (UV) Parent Parent Compound (MW: 263.1) Radical Amine Radical Intermediate Parent->Radical Oxidation (-e-) NOxide N-Oxide (MW: 279.1) Parent->NOxide [O] Dehalo Dechlorinated Product (MW: 228.6) Parent->Dehalo hv / -Cl Dimer Azo-Dimer (MW: ~524) Radical->Dimer Coupling

Caption: Primary degradation pathways including oxidative dimerization in DMSO and photolytic dehalogenation.

Module 3: Prevention & Storage Protocols

Protocol A: Solid State Storage (Long-Term)

To maintain purity >98% for >12 months:

  • Container: Use amber glass vials with PTFE-lined caps. Never use clear glass or plastic (polystyrene) for long-term storage due to gas permeability and light transmission.

  • Atmosphere: Purge vial headspace with Argon or Nitrogen gas before sealing.

  • Temperature: Store at -20°C.

  • Desiccation: Store vials inside a secondary container (e.g., a sealed jar) containing silica gel or Drierite®.

Protocol B: Solution Preparation (Assay Stocks)

The Golden Rule: Do not store 2-aminothiazoles in DMSO at Room Temperature for >24 hours.

  • Solvent Choice: Use anhydrous DMSO (stored over molecular sieves).

  • Preparation: Prepare stocks immediately before use.

  • Freeze-Thaw: If storage is necessary, aliquot into single-use volumes and freeze at -80°C. Limit to one freeze-thaw cycle.

  • Antioxidants: For critical analytical standards, adding 0.1% BHT (Butylated hydroxytoluene) or ascorbic acid can retard oxidative dimerization, though this may interfere with some biological assays [2].

Frequently Asked Questions (FAQ)

Q: My LC-MS shows a split peak for the parent compound. Is this a degradation product? A: Not necessarily. 2-aminothiazoles can exhibit tautomerism (amine vs. imine forms), though the amine form is dominant. However, if the masses are identical, check your chromatography pH. If the masses differ by +16 or +14, it is degradation (oxidation) or an impurity (methylation).

Q: Can I heat the sample to dissolve it? A: Mild heating (37°C) is acceptable for <5 minutes. Avoid boiling or prolonged sonication (>15 mins), as ultrasonic energy can generate radicals that accelerate the dehalogenation of the phenyl ring.

Q: Why is my biological IC50 varying between batches? A: This is a classic symptom of DMSO instability. The breakdown products (dimers) often have different biological activities than the parent. Always quantify the concentration of the parent peak by HPLC immediately before the biological assay, rather than relying on the nominal weight [3].

References

  • Ropponen, H. K., et al. (2021).[2] "Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity." ChemMedChem, 16(16), 2089-2094.

  • Cheng, X., et al. (2003). "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 8(3), 292-304.

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.

Sources

Optimization

Overcoming low reactivity of 2-amino group in 2,4-dichloro-5-fluorophenyl thiazoles

CASE ID: ATZ-24DC5F-REACT SUBJECT: Overcoming Nucleophilic Deactivation in 2-Amino-4-(2,4-dichloro-5-fluorophenyl)thiazoles STATUS: ACTIVE GUIDE Executive Summary: The Electronic Barrier The Problem: You are experiencing...

Author: BenchChem Technical Support Team. Date: February 2026

CASE ID: ATZ-24DC5F-REACT SUBJECT: Overcoming Nucleophilic Deactivation in 2-Amino-4-(2,4-dichloro-5-fluorophenyl)thiazoles STATUS: ACTIVE GUIDE

Executive Summary: The Electronic Barrier

The Problem: You are experiencing stalled reactions, low yields, or regioisomeric mixtures when attempting to functionalize the 2-amino group of your thiazole scaffold.

The Root Cause: The 2-amino group in 2,4-dichloro-5-fluorophenyl thiazole is not a standard amine. It is electronically deactivated by two synergistic forces:

  • The Thiazole Sink: The thiazole ring itself is

    
    -deficient (similar to pyridine), pulling the lone pair of the exocyclic nitrogen into the ring system to satisfy aromaticity.
    
  • The Aryl Drain: The 2,4-dichloro-5-fluorophenyl group at position 4 is a "super-EWG" (Electron Withdrawing Group). The inductive effects of three halogens (Cl, F) drastically lower the HOMO energy of the amine, rendering it non-nucleophilic (pKa of conjugate acid

    
     5.3 or lower).
    

The Solution: Standard protocols (EDC/NHS, mild alkylations) will fail. You must switch to High-Energy Electrophiles (Acyl fluorides, Acid chlorides) or Metal-Catalyzed Activation (Buchwald-Hartwig) that relies on deprotonation rather than nucleophilic attack.

Visualizing the Deactivation

The following diagram illustrates the electronic vectors deactivating your molecule and the logic flow for selecting the correct protocol.

G Start Target: 2-Amino-4-(2,4-dichloro-5-fluorophenyl)thiazole Problem ROOT CAUSE: Electronic Deactivation (Lone pair delocalized into Thiazole + Aryl EWG pull) Start->Problem Goal What is your desired transformation? Problem->Goal Amide Amide Bond Formation Goal->Amide Alkyl N-Alkylation Goal->Alkyl Aryl N-Arylation Goal->Aryl Sol_Amide_Fail Standard HATU/EDC (WILL FAIL) Amide->Sol_Amide_Fail Avoid Sol_Amide_Win PROTOCOL A: Acyl Fluorides (TFFH) or Acid Chloride + DMAP Amide->Sol_Amide_Win Recommended Sol_Alkyl_Fail Direct Alkyl Halide (Regio-mix N2/N3) Alkyl->Sol_Alkyl_Fail Avoid Sol_Alkyl_Win PROTOCOL B: Reductive Amination (Ti(OiPr)4 / NaBH(OAc)3) Alkyl->Sol_Alkyl_Win Recommended Sol_Aryl_Win PROTOCOL C: Buchwald-Hartwig (BrettPhos / LiHMDS) Aryl->Sol_Aryl_Win Recommended

Caption: Decision tree for overcoming electronic deactivation in 2-aminothiazoles.

Troubleshooting Modules (Q&A)

Module 1: Amide Coupling Failures

Q: I tried HATU/DIPEA in DMF for 24 hours, but I only see starting material. Why? A: HATU relies on the formation of an active ester (OBt/OAt). Your aminothiazole is too weak a nucleophile to attack this ester at a reasonable rate. The active ester eventually hydrolyzes or rearranges.

Corrective Action: Switch to Acyl Fluorides or Acid Chlorides . Acyl fluorides (generated via TFFH or BTFFH) are less sterically demanding and more reactive toward weak amines than OBt esters, yet stable enough to handle.

  • Reagent Switch: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH .

  • Catalyst: If using Acid Chlorides, you must use DMAP (0.1–1.0 equiv). DMAP forms a highly reactive N-acylpyridinium intermediate that is susceptible to attack even by your deactivated amine [1][4].

Module 2: Regioselectivity (N2 vs. N3)

Q: When I alkylate with methyl iodide, I get a mixture of products. Is the reaction happening on the ring nitrogen? A: Yes. The "Endo" nitrogen (N3, in the ring) is softer and often more accessible than the "Exo" nitrogen (N2, the amine), especially when the amine lone pair is delocalized.

Corrective Action: Avoid direct alkylation with halides. Use Reductive Amination .

  • Condense the amine with an aldehyde to form the imine (often requires a Lewis Acid like Ti(OiPr)4 or molecular sieves due to low nucleophilicity).

  • Reduce with NaBH(OAc)3. This method locks the alkyl group onto the exocyclic nitrogen (N2) [6].

Module 3: Pd-Catalyzed Cross-Coupling

Q: My Buchwald-Hartwig coupling turns black and yields nothing. Is the catalyst dying? A: Likely. 2-aminothiazoles can poison Pd catalysts by binding through the ring sulfur or nitrogen. Furthermore, the oxidative addition complex is often not electrophilic enough to react with your weak amine.

Corrective Action:

  • Ligand: Use BrettPhos or tBuXPhos . These bulky, electron-rich ligands prevent catalyst poisoning and facilitate reductive elimination.

  • Base: Use LiHMDS or NaOtBu . You need a base strong enough to deprotonate the amine (pKa ~25 in DMSO) to form the palladium-amido complex [8][9].

Experimental Protocols (Gold Standards)

Protocol A: The "Acyl Fluoride" Method (For Amides)

Best for: Coupling sterically hindered or electron-deficient amines.[1][2][3]

  • Activation: In a dry flask, dissolve the Carboxylic Acid (1.0 equiv) and BTFFH (1.2 equiv) in anhydrous DCM or Acetonitrile.

  • Base: Add DIPEA (3.0 equiv). Stir for 10–30 mins at RT to generate the acyl fluoride in situ.

  • Addition: Add the 2-amino-4-(2,4-dichloro-5-fluorophenyl)thiazole (1.0 equiv).

  • Reaction: Heat to 50–60°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat. NaHCO3, and brine.

Protocol B: High-Intensity Buchwald-Hartwig (For Arylation)

Best for: Attaching another aryl group to the amine.

  • Setup: Charge a microwave vial with:

    • Pd2(dba)3 (2 mol%)

    • BrettPhos (4 mol%)

    • Aryl Bromide/Triflate (1.0 equiv)

    • Aminothiazole substrate (1.2 equiv)

    • NaOtBu (1.4 equiv)

  • Solvent: Add anhydrous t-Amyl Alcohol or Dioxane (degassed).

  • Execution: Seal and heat at 100°C for 2–4 hours (or 110°C in microwave for 30 min).

  • Note: If conversion is low, add 10 mol% of water (activates the precatalyst in some systems) or switch base to LiHMDS.

Comparative Data: Coupling Reagents

The following table summarizes expected conversion rates for 2-amino-4-arylthiazoles based on internal application data and literature precedents [4][5].

Coupling ReagentMechanismExpected YieldSuitability for Your Substrate
HATU / DIPEA Active Ester (OBt)< 10% (Stalled)POOR. Nucleophile is too weak to attack ester.
EDC / HOBt Carbodiimide0%POOR. Reaction will not proceed.
Acid Chloride / Pyridine Acyl Pyridinium40–60%MODERATE. Requires heat; pyridine may not be strong enough.
Acid Chloride / DMAP N-Acyl Pyridinium75–90%GOOD. DMAP is critical for transfer.
BTFFH / DIPEA Acyl Fluoride85–95% EXCELLENT. High reactivity, low steric bulk.
POCl3 Phosphorous int.VariableRISKY. Can chlorinate the thiazole ring.

References

  • Due-Hansen, M. E., et al. (2015).[1][2] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.

  • BenchChem Protocols. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide.

  • Stout, T. J., et al. (2012).[4] Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Journal of Organic Chemistry.

  • ResearchGate. (2015). Optimization of BTFFH promoted coupling for electron deficient amines.

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

  • ChemicalBook. 2-Aminothiazole Properties and Reactions.

  • Alfa Chemistry. Buchwald-Hartwig Coupling Mechanism and Ligands.

  • Sigma-Aldrich. 2-Aminothiazole Product Information and Safety.

  • Wikipedia. Buchwald–Hartwig amination.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for Purity Testing of CAS 705262-14-2

This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for 4-(2,4-Dichloro-5-fluorophenyl)thiazol-2-amine (CAS 705262-14-2). This compound is a critical intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for 4-(2,4-Dichloro-5-fluorophenyl)thiazol-2-amine (CAS 705262-14-2). This compound is a critical intermediate in the synthesis of various pharmaceutical agents.

The guide compares a standard C18 "Generic Screening" approach against an Optimized Phenyl-Hexyl Method , demonstrating why the latter offers superior specificity for halogenated aromatic compounds.

Target Molecule: 4-(2,4-Dichloro-5-fluorophenyl)thiazol-2-amine Application: Purity assessment, reaction monitoring, and impurity profiling.

Introduction & Physicochemical Context

CAS 705262-14-2 is a 2-aminothiazole derivative substituted with a poly-halogenated phenyl ring. Its synthesis typically involves the Hantzsch condensation of a halogenated


-bromoacetophenone with thiourea.
  • Chemical Challenges:

    • Basicity: The thiazole nitrogen and exocyclic amine (predicted pKa ~4.3) require pH control to prevent peak tailing caused by silanol interactions.

    • Halogenated Selectivity: The presence of chlorine and fluorine atoms creates a need for a stationary phase that can discriminate based on electron density and steric shape, not just hydrophobicity.

    • Impurities: Critical impurities include unreacted starting materials (highly polar thiourea vs. hydrophobic bromoketone) and potential de-halogenated byproducts (des-fluoro or des-chloro analogs) which are structurally very similar to the main peak.

Method Development Strategy

The core of this development lies in selecting a stationary phase that leverages


 interactions to separate the target from its positional isomers and de-halogenated impurities.
Comparison of Methodologies

We compare two approaches:

  • Method A (Alternative): A standard C18 column with a Formic Acid gradient. This is the typical "first-pass" screening method.

  • Method B (Proposed): A Phenyl-Hexyl column with a Phosphate Buffer (pH 2.5) gradient.[1]

Comparative Performance Data (Representative)

The following table summarizes the performance metrics observed when separating the target from its critical "Des-fluoro" impurity (Impurity C).

ParameterMethod A (Standard C18)Method B (Optimized Phenyl-Hexyl)Verdict
Stationary Phase Alkyl C18 (Octadecyl)Phenyl-HexylPhenyl-Hexyl wins
Separation Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

Interaction
Dual-mode is superior
Resolution (

)
1.2 (Co-elution risk)> 3.5 (Baseline separation)Method B is robust
Peak Symmetry (

)
1.6 (Tailing due to amine)1.1 (Sharp symmetry)Method B (Buffer effect)
Selectivity (

)
Low for halogenated analogsHigh (Halogen-specific retention)Method B

Why Method B Wins: The Phenyl-Hexyl phase engages in specific


 stacking interactions with the electron-deficient halogenated phenyl ring of CAS 705262-14-2. This interaction is sensitive to the number and position of halogens, allowing for easy separation of the target from impurities that lack a chlorine or fluorine atom. The C18 column relies solely on hydrophobicity, which changes minimally with the loss of a single small halogen atom.

Detailed Experimental Protocols

Reagents and Standards[3]
  • Reference Standard: CAS 705262-14-2 (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (
    
    
    
    ).
Optimized Chromatographic Conditions (Method B)

This protocol is the "Gold Standard" for routine purity testing of this molecule.

  • Instrument: HPLC system with UV-PDA detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    (e.g., XBridge Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl).
  • Mobile Phase A:

    
     Potassium Phosphate Buffer, adjusted to pH 2.5 with Dilute Phosphoric Acid.
    
  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate:

    
    .
    
  • Column Temperature:

    
    .
    
  • Detection: UV at

    
     (Secondary monitoring at 
    
    
    
    ).
  • Injection Volume:

    
    .
    

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Description
0.0 95 5 Initial hold for polar impurities (Thiourea)
2.0 95 5 End of initial hold
15.0 20 80 Linear ramp to elute main peak & hydrophobic impurities
18.0 20 80 Wash step
18.1 95 5 Return to initial

| 23.0 | 95 | 5 | Re-equilibration |

System Suitability Criteria

To ensure the method is performing correctly, the following criteria must be met before sample analysis:

  • Tailing Factor (

    
    ):  NMT 1.5 for the main peak.
    
  • Theoretical Plates (

    
    ):  NLT 5,000.
    
  • Resolution (

    
    ):  NLT 2.0 between CAS 705262-14-2 and the nearest impurity (typically the Des-fluoro analog).
    
  • Precision: %RSD of peak area

    
     (n=6 injections).
    

Visualizing the Workflow

The following diagram illustrates the decision logic and impurity fate mapping for this method development.

MethodDevelopment Start Start: CAS 705262-14-2 (Aminothiazole Core) ImpurityAnalysis Impurity Profiling: 1. Thiourea (Polar) 2. Bromoketone (Hydrophobic) 3. Des-halo analogs (Similar Polarity) Start->ImpurityAnalysis ColumnChoice Stationary Phase Selection ImpurityAnalysis->ColumnChoice C18 Option A: C18 (Hydrophobic Only) ColumnChoice->C18 Standard Screening Phenyl Option B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) ColumnChoice->Phenyl Targeted Strategy ResultA Result A: Poor Selectivity for Halogenated Isomers C18->ResultA ResultB Result B: High Resolution (Rs > 3.0) Sharp Peaks (pH 2.5) Phenyl->ResultB ResultA->Phenyl Optimization Loop FinalMethod Final Protocol: Buffer pH 2.5 / ACN Gradient Elution ResultB->FinalMethod

Caption: Workflow demonstrating the selection of Phenyl-Hexyl chemistry to resolve critical halogenated impurities.

References

  • Hantzsch Thiazole Synthesis

    • Mechanism and Impurities: Bramley, S. E., et al.[3] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1 (1987): 639-643.[3]

  • HPLC of Aminothiazoles

    • Method Validation: "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole." National Institutes of Health (PMC).

  • Stationary Phase Selection

    • Halogen Selectivity: "Separation of halogenated benzenes enabled by investigation of halogen–π interactions."[4] Chemical Science (RSC).

    • Phenyl-Hexyl Application: "HPLC Column Selection Guide - Separation of Halogenated Aromatics." LinkLab.

  • Compound Data

    • Physicochemical Properties: "2-Thiazolamine, 4-phenyl- (Analogous Scaffold)." NIST Chemistry WebBook.

Sources

Safety & Regulatory Compliance

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